magnesium;methanolate

Materials Chemistry Metal Oxide Precursors Thermogravimetric Analysis

Magnesium methanolate (magnesium methoxide, Mg(OCH3)2) is an alkaline-earth metal alkoxide widely utilized as a precursor for high-purity magnesium oxide (MgO) and as a mild, chelating base in organic synthesis. Industrially supplied as a 6–10 wt.% solution in methanol, it serves as a critical component in Ziegler-Natta olefin polymerization catalysts and sol-gel thin-film deposition.

Molecular Formula C2H6MgO2
Molecular Weight 86.37 g/mol
Cat. No. B8808408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemagnesium;methanolate
Molecular FormulaC2H6MgO2
Molecular Weight86.37 g/mol
Structural Identifiers
SMILESC[O-].C[O-].[Mg+2]
InChIInChI=1S/2CH3O.Mg/c2*1-2;/h2*1H3;/q2*-1;+2
InChIKeyCRGZYKWWYNQGEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Magnesium Methanolate (Mg(OCH3)2): A Specialized Alkaline-Earth Alkoxide for Advanced Material Synthesis and Selective Catalysis


Magnesium methanolate (magnesium methoxide, Mg(OCH3)2) is an alkaline-earth metal alkoxide widely utilized as a precursor for high-purity magnesium oxide (MgO) and as a mild, chelating base in organic synthesis [1]. Industrially supplied as a 6–10 wt.% solution in methanol, it serves as a critical component in Ziegler-Natta olefin polymerization catalysts and sol-gel thin-film deposition [2]. Unlike its heavier Group 2 congeners or alkali metal methoxides, its unique Lewis acidity and coordination chemistry enable distinct reaction pathways, making it a non-interchangeable reagent for targeted applications [3].

Why Sodium Methoxide or Magnesium Ethoxide Cannot Replace Magnesium Methanolate in Critical Processes


Substituting magnesium methanolate with a stronger base like sodium methoxide (NaOMe) or a bulkier magnesium alkoxide like magnesium ethoxide (Mg(OEt)2) often leads to process failure or diminished product quality. NaOMe lacks the magnesium center's Lewis acidity, which is essential for chelation-controlled selectivity in reactions such as Claisen condensations, leading to different, often undesired, thermodynamic products [1]. Conversely, Mg(OEt)2 exhibits a significantly higher thermal decomposition temperature (448 °C versus 400 °C), making it an inferior precursor for low-temperature energy-efficient synthesis of nanocrystalline MgO with specific morphologies [2]. These discrepancies underscore why generic, in-class substitution based solely on alkoxide functionality is scientifically unsound.

Quantitative Differentiation: Head-to-Head Evidence for Selecting Magnesium Methanolate


Lowest Thermal Decomposition Temperature to MgO Among Magnesium Alkoxides

For the solid-state synthesis of nanocrystalline MgO, magnesium methanolate decomposes at the lowest temperature of all magnesium alkoxides examined. Thermogravimetric analysis under a dynamic air atmosphere (10 K min⁻¹) shows a final decomposition temperature 48 °C lower than magnesium ethoxide and 85 °C lower than magnesium n-propanolate [1]. This directly translates to a significant reduction in energy consumption and mitigation of high-temperature reactor corrosion compared to the conventional industrial decomposition of magnesium carbonate at 800–900 °C [1].

Materials Chemistry Metal Oxide Precursors Thermogravimetric Analysis

Comparable Base Efficiency to NaOMe/KOtBu with Superior Differentiation from Higher Mg Alkoxides

In the Dieckmann condensation of methyl [(2-methoxycarbonyl)phenyl]-X-acetates, magnesium methanolate demonstrates catalytic efficiency comparable to the industrially prevalent strong bases sodium methoxide and potassium tert-butoxide. Crucially, this efficiency is not maintained by its alkoxide analogs; magnesium ethoxide gives only a medium yield of the target benzoheterocyclic product, while magnesium isopropoxide is reported to be 'quite inefficient' in the same reaction [1]. This identifies magnesium methanolate as the sole magnesium alkoxide suitable for this class of reactions, combining efficacy with the milder, more selective base properties characteristic of magnesium.

Organic Synthesis Dieckmann Condensation Benzoheterocyclic Compounds

Chelation-Controlled Chemoselectivity Divergence from Sodium Methoxide

The presence of magnesium methanolate fundamentally alters the reaction pathway in the condensation of phenylsulfinylacetone compared to the non-chelating base sodium methoxide. When sodium methoxide is used, the major product is a pyridine derivative. However, with magnesium methanolate, the reaction is diverted to yield a hydroxyaminobenzoate as the major product, a consequence of magnesium's ability to form stable chelates [1]. This mechanistic control illustrates a clear selection criterion: where product architecture depends on metal-directed chelation, only magnesium methanolate provides the desired outcome.

Organic Synthesis Claisen Condensation Reaction Mechanism

Rapid Initial Transesterification Kinetics for Biodiesel Model Reactions

In a comparative study of methoxide catalysts for the transesterification of tributyrin (a biodiesel model reaction) at 60 °C, homogeneous magnesium methanolate displays a distinct kinetic profile. It exhibits a very fast initial reaction rate, significantly outpacing the sluggish behavior of solid MgOx(OCH3)2—2x and the slower, 4-hour induction period required for Ca(OCH3)2 to reach final yields [1]. Although magnesium methanolate undergoes subsequent deactivation via precipitation, its high initial activity profile is advantageous for process intensification strategies such as flow chemistry, where rapid conversion in a short residence time is paramount.

Biodiesel Production Transesterification Homogeneous Catalysis

Superior Safety and Yield Profile in Direct Amidation of Esters

Magnesium methanolate facilitates the direct aminolysis of a broad scope of esters (methyl, ethyl, isopropyl, and tert-butyl) to primary amides with consistently good yields [1]. A critical process safety advantage was demonstrated when reactions were successfully scaled up without the hazards associated with the previously used alternative reagent, magnesium nitride (Mg3N2), which generates ammonia violently upon contact with methanol [1]. Furthermore, the compatibility of this method with ammonium chloride and amine hydrochlorides in place of gaseous ammonia offers a versatile and safer operational window, positioning magnesium methanolate as the preferred reagent for amide bond formation in early-stage process research.

Amidation Pharmaceutical Synthesis Green Chemistry

High-Impact Application Scenarios Where Magnesium Methanolate Provides a Verifiable Advantage


Low-Temperature Synthesis of Morphology-Controlled MgO Nanoparticles

When the goal is to produce nanocrystalline MgO with specific particle morphologies at the lowest possible thermal budget, magnesium methanolate is the precursor of choice [1]. Its final decomposition temperature of 400 °C under air is the lowest among magnesium alkoxides, enabling energy savings of up to 50% compared to using magnesium ethoxide (448 °C) and bypassing the 800–900 °C requirement of traditional magnesite decomposition. This is critical for fabricating temperature-sensitive composite materials and supported catalysts where excessive sintering must be avoided [1].

Selective Synthesis of Chelation-Controlled Condensation Products

For synthetic routes requiring chelation control to achieve a specific constitutional isomer—such as the formation of hydroxyaminobenzoates over pyridines—magnesium methanolate is irreplaceable [2]. Standard bases like sodium methoxide lack the Lewis acidic character required to template the observed selectivity, leading to a different major product. This application is pivotal in the pharmaceutical industry where structural precision dictates biological activity.

Safe and Scalable Primary Amide Manufacturing

In process chemistry settings where the safe, large-scale conversion of esters to primary amides is required, magnesium methanolate provides a compelling alternative to hazardous reagents like magnesium nitride [3]. Its demonstrated ability to use solid ammonium chloride as an ammonia source eliminates the need for gaseous ammonia handling, reducing engineering controls and safety risks while maintaining good yields across a range of ester substrates [3].

High-Throughput Continuous Flow Transesterification

For biodiesel or fine chemical production in continuous flow reactors, the rapid initial transesterification kinetics of magnesium methanolate offer a distinct advantage [4]. Its fast initial rate, which surpasses that of its calcium counterpart, is ideally suited to the short residence times characteristic of microreactor and flow chemistry platforms, enabling higher space-time yields before the onset of catalyst deactivation [4].

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